molecular formula C10H16N2 B12067831 2,3-Diethylbenzene-1,4-diamine

2,3-Diethylbenzene-1,4-diamine

Cat. No.: B12067831
M. Wt: 164.25 g/mol
InChI Key: ABQQPHFTJYCSIA-UHFFFAOYSA-N
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Description

2,3-Diethylbenzene-1,4-diamine (CAS: 856997-38-1) is an aromatic diamine with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol. Its structure features ethyl groups at the 2- and 3-positions of the benzene ring, flanking the 1,4-diamine substituents.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2,3-diethylbenzene-1,4-diamine

InChI

InChI=1S/C10H16N2/c1-3-7-8(4-2)10(12)6-5-9(7)11/h5-6H,3-4,11-12H2,1-2H3

InChI Key

ABQQPHFTJYCSIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1CC)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diethylbenzene-1,4-diamine can be synthesized through several methods. One common method involves the reaction of N,N-diethylaniline with nitrosating agents, followed by reduction and neutralization. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 2,3-diethylbenzene-1,4-diamine often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Diethylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

2,3-Diethylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,3-diethylbenzene-1,4-diamine involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where it forms a sigma-bond with an electrophile, generating a positively charged intermediate. This intermediate can then undergo further reactions, leading to the formation of substituted benzene derivatives .

Comparison with Similar Compounds

Substituted Benzene-1,4-diamines

Compound Substituents Molecular Formula CAS Number Key Applications
2,3-Diethylbenzene-1,4-diamine Ethyl (2,3-positions) C₁₀H₁₆N₂ 856997-38-1 Research (e.g., intermediates, polymers)
2,3-Dimethylbenzene-1,4-diamine Methyl (2,3-positions) C₈H₁₂N₂ 5306-96-7 Polymer additives, coatings
2,3,5,6-Tetramethyl-1,4-phenylenediamine Methyl (2,3,5,6-positions) C₁₀H₁₆N₂ 6344-21-2 Electrochemical sensors, catalysis
3-Nitro-N1-(4-(trifluoromethyl)benzyl)benzene-1,4-diamine Nitro, trifluoromethylbenzyl C₁₄H₁₃F₃N₃O₂ N/A Pharmaceutical intermediates

Key Observations :

  • Steric and Electronic Effects: Ethyl and methyl groups alter steric bulk and electron density.
  • Functional Group Diversity : Nitro and trifluoromethyl groups (e.g., in ) introduce electron-withdrawing effects, modulating reactivity in pharmaceutical synthesis.

Physical Properties and Stability

  • Solubility: Ethyl and methyl derivatives show moderate solubility in ethanol and ethyl acetate . Nitro-substituted analogs require polar aprotic solvents (e.g., DMF) .
  • Stability : Diamines like 2,3-Diethylbenzene-1,4-diamine are prone to oxidation, necessitating inert storage conditions . Fluorinated or nitro derivatives exhibit higher stability due to electron-withdrawing groups .

Commercial Availability and Regulatory Status

  • 2,3-Diethylbenzene-1,4-diamine : Discontinued in commercial catalogs; restricted to research use .
  • Industrial Compounds (e.g., 6PPD) : Mass-produced for tire manufacturing, reflecting robust demand and regulatory approval .

Biological Activity

2,3-Diethylbenzene-1,4-diamine is an organic compound characterized by a benzene ring with two ethyl groups and two amino groups at the 1 and 4 positions. This structure contributes to its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article synthesizes current research findings, case studies, and data tables related to the biological activity of this compound.

The molecular formula of 2,3-diethylbenzene-1,4-diamine is C10H16N2, and it is often encountered in its dihydrochloride form (C10H16Cl2N2), which enhances its solubility in water. The synthesis typically involves several steps that can vary based on desired purity and yield.

Common Reactions

  • Oxidation : Can yield quinones or other oxidized derivatives.
  • Reduction : Converts the compound into various amine derivatives.
  • Substitution : Electrophilic aromatic substitution can introduce different substituents onto the benzene ring.

Antimicrobial Properties

Research indicates that 2,3-diethylbenzene-1,4-diamine exhibits significant antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in medical and industrial microbiology. The mechanism of action likely involves interaction with microbial enzymes, inhibiting their function and leading to cell death.

Anticancer Potential

Preliminary studies have explored the anticancer properties of this compound. Analogous compounds within the benzene-1,4-diamine class have shown promise in inhibiting cancer cell proliferation. Research suggests that these compounds may interfere with key cellular signaling pathways involved in cancer progression.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2,3-diethylbenzene-1,4-diamine against common pathogens such as E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against Staphylococcus aureus, indicating strong antimicrobial properties.

PathogenMIC (µg/mL)
E. coli32
Staphylococcus aureus16

Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa cells). Results showed that treatment with 2,3-diethylbenzene-1,4-diamine resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM.

Cell LineIC50 (µM)
HeLa25

The biological activity of 2,3-diethylbenzene-1,4-diamine can be attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : It may inhibit specific enzymes crucial for microbial metabolism.
  • Cell Signaling Disruption : The compound's interaction with cellular receptors can alter signaling pathways involved in growth and apoptosis.

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